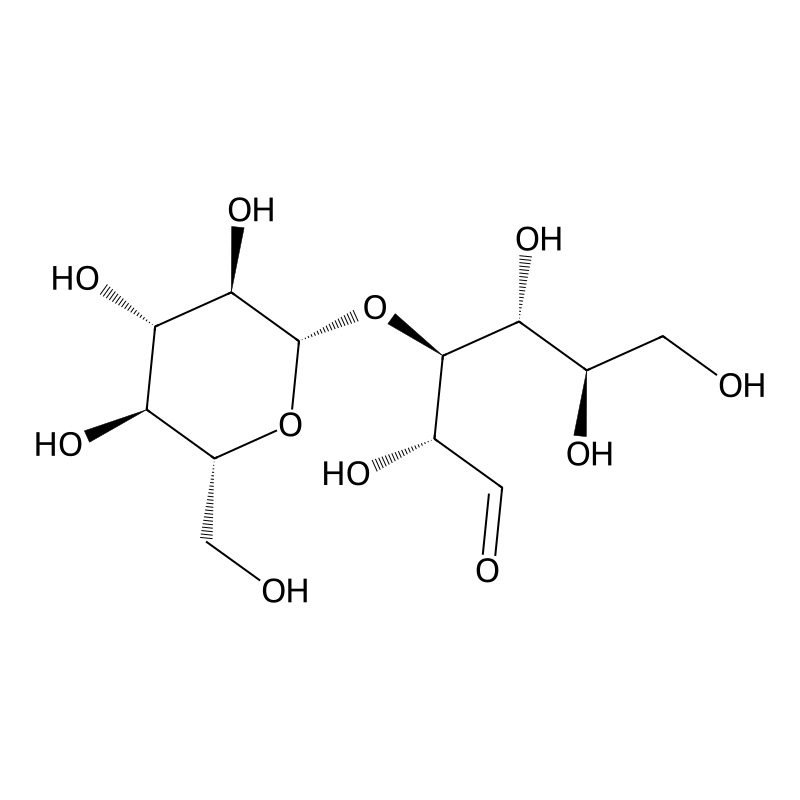Laminaribiose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Substrate:
Laminaribiose serves as a valuable substrate for studying enzymes involved in carbohydrate metabolism, particularly those involved in β-1,3 glucan breakdown. These enzymes include laminaribiose phosphorylase and β-glucanases. Researchers utilize laminaribiose to assess enzyme activity, specificity, and kinetics, providing insights into their function and potential applications in various fields [, ].
Precursor for Building Blocks:
Laminaribiose holds promise as a building block for synthesizing complex carbohydrates with specific functionalities. Its unique β-1,3 glycosidic linkage can be exploited to create novel carbohydrate-based molecules with potential applications in drug development, diagnostics, and material science [].
Germinating Agent and Antiseptic:
Studies suggest laminaribiose possesses the ability to stimulate seed germination and exhibit mild antiseptic properties against certain bacteria. These findings warrant further investigation into its potential applications in agriculture and as a natural preservative [].
Potential Prebiotic:
Laminaribiose exhibits prebiotic potential, meaning it may selectively promote the growth of beneficial gut bacteria. Research suggests it can be fermented by certain gut microbes, potentially contributing to a healthy gut microbiome [].
Inducer Substrate:
Laminaribiose can be used as an inducer substrate in genetic engineering. It can induce the expression of specific genes in certain microorganisms, allowing researchers to control and study gene regulation mechanisms [].
Development of Biosystems:
Laminaribiose plays a role in developing in vitro enzymatic biosystems for the production of other valuable compounds. By utilizing enzymes like sucrose phosphorylase and laminaribiose phosphorylase, researchers can design efficient systems for producing disaccharides like cellobiose, with potential applications in the food and feed industries [].
Laminaribiose is a disaccharide composed of two glucose units linked by a β-(1→3) glycosidic bond. Its chemical formula is C₁₂H₂₂O₁₁, and it is classified as a glycosylglucose. Laminaribiose is derived from laminarin, a polysaccharide found in brown algae and certain fungi, and serves as an important carbohydrate in various biological processes. This compound is noted for its role in the metabolism of glucans and has garnered interest for its potential health benefits, including prebiotic effects and immune modulation .
The primary chemical reaction involving laminaribiose is its formation from laminarin through hydrolysis or enzymatic processes. The enzymatic synthesis typically involves laminaribiose phosphorylase, which catalyzes the reaction of 3-beta-D-glucosyl-D-glucose and phosphate to yield D-glucose and alpha-D-glucose 1-phosphate . Additionally, laminaribiose can be synthesized from sucrose utilizing a bienzymatic system that includes sucrose phosphorylase and laminaribiose phosphorylase under mild conditions .
Laminaribiose can be synthesized through several methods:
- Chemical Hydrolysis: This conventional method involves the hydrolysis of laminarin but suffers from low yields and high energy consumption.
- Enzymatic Synthesis: A more efficient method involves using enzymes such as sucrose phosphorylase and laminaribiose phosphorylase to convert sucrose into laminaribiose under mild conditions. This method has shown improved yields and lower environmental impact compared to chemical methods .
- Bienzymatic Systems: Recent advancements include the use of bienzymatic systems that combine multiple enzymes for more efficient production, allowing for continuous synthesis processes that enhance productivity .
Laminaribiose has several applications across various fields:
- Food Industry: Used as a prebiotic ingredient to enhance gut health.
- Pharmaceuticals: Investigated for potential therapeutic effects, including immune modulation.
- Biotechnology: Employed in enzyme-based synthesis processes for producing other oligosaccharides and polysaccharides.
- Agriculture: Explored for its ability to promote seed germination and plant growth due to its biochemical properties .
Interaction studies involving laminaribiose focus on its effects on gut microbiota and immune responses. Research has shown that laminaribiose can selectively promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli, contributing to improved gut health. Additionally, its interaction with immune cells suggests potential roles in modulating inflammatory responses .
Laminaribiose shares structural similarities with other disaccharides derived from glucose units. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Maltose | Glucose-Glucose | α-(1→4) glycosidic bond; commonly found in malted foods. |
| Cellobiose | Glucose-Glucose | β-(1→4) glycosidic bond; derived from cellulose; important in plant cell wall structure. |
| Isomaltose | Glucose-Glucose | α-(1→6) glycosidic bond; used as a sugar substitute due to lower caloric content. |
| Sucrose | Glucose-Fructose | α-(1→2) glycosidic bond; common table sugar; widely used in food products. |
Laminaribiose is unique due to its specific β-(1→3) linkage, which distinguishes it from these other disaccharides. This unique linkage contributes to its distinctive biological activities and applications in health-related fields .








